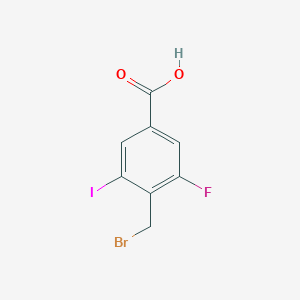
4-(Bromomethyl)-3-fluoro-5-iodobenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Bromomethyl)-3-fluoro-5-iodobenzoic acid is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of bromomethyl, fluoro, and iodo substituents on the benzene ring, making it a highly functionalized aromatic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-3-fluoro-5-iodobenzoic acid typically involves multi-step organic reactions. One common method includes the halogenation of a benzoic acid derivative. For instance, starting with 3-fluoro-5-iodobenzoic acid, a bromomethyl group can be introduced using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide . The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chlorobenzene under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the product. Additionally, the purification process may involve crystallization or chromatography techniques to ensure the compound’s purity.
化学反应分析
Types of Reactions
4-(Bromomethyl)-3-fluoro-5-iodobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding carboxylic acids or reduction reactions to form alcohols.
Coupling Reactions: The iodo group can be involved in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine derivative of the benzoic acid, while oxidation would produce a carboxylic acid.
科学研究应用
4-(Bromomethyl)-3-fluoro-5-iodobenzoic acid has diverse applications in scientific research:
Biology: The compound can be used to modify biomolecules, such as proteins or nucleic acids, through covalent attachment of the bromomethyl group.
Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and dyes.
作用机制
The mechanism of action of 4-(Bromomethyl)-3-fluoro-5-iodobenzoic acid involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can form covalent bonds with nucleophiles, while the iodo group can participate in coupling reactions. These interactions can modify the structure and function of target molecules, leading to various biological and chemical effects.
相似化合物的比较
Similar Compounds
4-(Bromomethyl)benzoic acid: Lacks the fluoro and iodo substituents, making it less reactive in certain coupling reactions.
3-Fluoro-5-iodobenzoic acid: Lacks the bromomethyl group, reducing its reactivity towards nucleophiles.
4-(Bromomethyl)-3-fluorobenzoic acid: Lacks the iodo group, limiting its use in coupling reactions.
Uniqueness
4-(Bromomethyl)-3-fluoro-5-iodobenzoic acid is unique due to the presence of all three substituents, which confer a high degree of reactivity and versatility in synthetic applications. This makes it a valuable compound for creating complex molecules and exploring new chemical reactions.
生物活性
4-(Bromomethyl)-3-fluoro-5-iodobenzoic acid is a halogenated benzoic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of this compound is C9H7BrFIO2. The presence of multiple halogen substituents (bromine, fluorine, and iodine) suggests a potential for diverse interactions with biological targets.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to its ability to modulate various biochemical pathways. Key mechanisms include:
- Inhibition of Enzymatic Activity : Compounds with similar structures have shown to inhibit specific kinases and enzymes involved in cancer progression and inflammation .
- Cellular Uptake and Metabolism : The compound's structure allows for effective cellular uptake, influencing metabolic pathways such as fatty acid oxidation and glucose metabolism, which are critical in metabolic disorders .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its efficacy:
| Substituent | Effect on Activity | Reference |
|---|---|---|
| Bromine | Increases lipophilicity | |
| Fluorine | Enhances binding affinity | |
| Iodine | Modulates receptor interaction |
The presence of electron-withdrawing groups such as bromine and fluorine has been associated with increased potency against various cancer cell lines.
Case Studies
- Anticancer Activity : In vitro studies have demonstrated that derivatives of halogenated benzoic acids exhibit significant anticancer activity. For instance, compounds structurally related to this compound showed IC50 values in the low micromolar range against human colon carcinoma (HCT116) cell lines, indicating strong potential for further development as anticancer agents .
- Inflammation Modulation : Research has indicated that similar compounds can selectively inhibit sphingosine kinases, which play a role in inflammatory diseases. The inhibition of these pathways suggests a therapeutic application for managing chronic inflammatory conditions .
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of this compound:
- Cell Viability Assays : Compounds related to this benzoic acid derivative were tested on various cancer cell lines using MTT assays, revealing a dose-dependent decrease in cell viability .
- Molecular Docking Studies : Computational studies have shown that this compound can effectively bind to target proteins involved in cancer metabolism, suggesting a mechanism for its observed biological effects .
属性
分子式 |
C8H5BrFIO2 |
|---|---|
分子量 |
358.93 g/mol |
IUPAC 名称 |
4-(bromomethyl)-3-fluoro-5-iodobenzoic acid |
InChI |
InChI=1S/C8H5BrFIO2/c9-3-5-6(10)1-4(8(12)13)2-7(5)11/h1-2H,3H2,(H,12,13) |
InChI 键 |
ZHJLWZXOONXMJO-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1F)CBr)I)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















